molecular formula C12H14OS2 B14391815 S-[2-Methyl-1-(methylsulfanyl)prop-1-en-1-yl] benzenecarbothioate CAS No. 88472-04-2

S-[2-Methyl-1-(methylsulfanyl)prop-1-en-1-yl] benzenecarbothioate

Cat. No.: B14391815
CAS No.: 88472-04-2
M. Wt: 238.4 g/mol
InChI Key: KAXFFIHQJLLRGV-UHFFFAOYSA-N
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Description

S-[2-Methyl-1-(methylsulfanyl)prop-1-en-1-yl] benzenecarbothioate: is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a benzenecarbothioate group attached to a prop-1-en-1-yl chain, which is further substituted with a methylsulfanyl group. The compound’s molecular formula is C12H14OS2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-[2-Methyl-1-(methylsulfanyl)prop-1-en-1-yl] benzenecarbothioate typically involves the reaction of benzenecarbothioic acid with a suitable alkylating agent. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the deprotonation of the benzenecarbothioic acid, followed by the addition of the alkylating agent under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

S-[2-Methyl-1-(methylsulfanyl)prop-1-en-1-yl] benzenecarbothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

S-[2-Methyl-1-(methylsulfanyl)prop-1-en-1-yl] benzenecarbothioate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of S-[2-Methyl-1-(methylsulfanyl)prop-1-en-1-yl] benzenecarbothioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include oxidative stress response, signal transduction, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

CAS No.

88472-04-2

Molecular Formula

C12H14OS2

Molecular Weight

238.4 g/mol

IUPAC Name

S-(2-methyl-1-methylsulfanylprop-1-enyl) benzenecarbothioate

InChI

InChI=1S/C12H14OS2/c1-9(2)12(14-3)15-11(13)10-7-5-4-6-8-10/h4-8H,1-3H3

InChI Key

KAXFFIHQJLLRGV-UHFFFAOYSA-N

Canonical SMILES

CC(=C(SC)SC(=O)C1=CC=CC=C1)C

Origin of Product

United States

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